molecular formula C7H8F3N3 B14863980 6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine

6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B14863980
M. Wt: 191.15 g/mol
InChI Key: SQBFGPDVSMJSRR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various functionalized pyrimidine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A trifluoromethylated compound used as an antidepressant.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Sorafenib: A kinase inhibitor used in cancer treatment.

Uniqueness

6-(Trifluoromethyl)-N,2-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other trifluoromethylated compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

N,2-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C7H8F3N3/c1-4-12-5(7(8,9)10)3-6(11-2)13-4/h3H,1-2H3,(H,11,12,13)

InChI Key

SQBFGPDVSMJSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC)C(F)(F)F

Origin of Product

United States

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